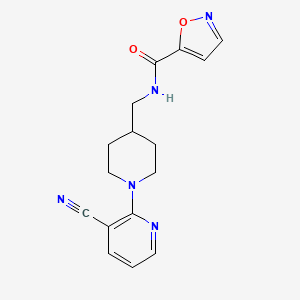
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that features a piperidine ring, a cyanopyridine moiety, and an isoxazole carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the piperidine derivative with isoxazole-5-carboxamide under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)cyclopropanecarboxamide
- N-(piperidine-4-yl)benzamide derivatives
- Ethyl 1H-indole-3-carboxylates
Uniqueness
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications .
生物活性
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article explores its biological activity, focusing on its mechanisms, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure includes an isoxazole ring, which is known for its role in various pharmacological activities, particularly as an anticancer agent.
This compound operates through several mechanisms:
- CXCR3 Receptor Antagonism : This compound has been identified as a CXCR3 receptor antagonist, which is implicated in the modulation of immune responses and inflammatory diseases. Targeting this receptor can be beneficial in conditions such as multiple sclerosis and rheumatoid arthritis .
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. It induces cell cycle arrest and apoptosis, particularly in liver cancer cells (Huh7) and breast cancer cells (MCF7) .
Biological Activity Data
The following table summarizes the biological activity of this compound based on available studies:
| Cell Line | IC50 Value (µM) | Mechanism | Reference |
|---|---|---|---|
| Huh7 | 4.7 | Cell cycle arrest | |
| MCF7 | 17.9 | Apoptosis induction | |
| HCT116 | 8.5 | Inhibition of proliferation |
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of isoxazole derivatives, this compound showed potent activity against liver cancer cell lines. The compound was tested alongside standard chemotherapeutics such as doxorubicin and sorafenib, demonstrating comparable efficacy with an IC50 value of 4.7 µM against Huh7 cells .
Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory potential of this compound through CXCR3 antagonism. The results indicated that treatment with this compound significantly reduced inflammatory markers in models of rheumatoid arthritis and multiple sclerosis, suggesting its utility in treating autoimmune disorders .
特性
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c17-10-13-2-1-6-18-15(13)21-8-4-12(5-9-21)11-19-16(22)14-3-7-20-23-14/h1-3,6-7,12H,4-5,8-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOIBRDKDPNBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NO2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













